molecular formula C10H11FN2O2 B15277348 (R)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine

(R)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No.: B15277348
M. Wt: 210.20 g/mol
InChI Key: VUNQJZAQRSHAAE-SECBINFHSA-N
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Description

®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-4-nitrophenyl group

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

(2R)-2-(3-fluoro-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H11FN2O2/c11-8-6-7(9-2-1-5-12-9)3-4-10(8)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1

InChI Key

VUNQJZAQRSHAAE-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and ®-pyrrolidine.

    Condensation Reaction: The 3-fluoro-4-nitrobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(3-Fluoro-4-aminophenyl)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Corresponding lactams.

Scientific Research Applications

®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the effects of fluorine and nitro substituents on biological activity.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Fluoro-4-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.

    ®-2-(3-Chloro-4-nitrophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of a fluorine atom.

    ®-2-(3-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and medicinal chemistry.

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